(3-Fluorofuran-2-yl)(phenyl)methanol
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Overview
Description
(3-Fluorofuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with a fluorine atom at the 3-position and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorofuran-2-yl)(phenyl)methanol typically involves the formation of the furan ring followed by the introduction of the fluorine atom and the phenylmethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The phenylmethanol group can be attached through a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorofuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaNH2 (Sodium amide) or KOH (Potassium hydroxide)
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaNH2, KOH
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
(3-Fluorofuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3-Fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The phenylmethanol group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorophenyl)(furan-2-yl)methanol
- (3-Chlorofuran-2-yl)(phenyl)methanol
- (3-Bromofuran-2-yl)(phenyl)methanol
Uniqueness
(3-Fluorofuran-2-yl)(phenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C11H9FO2 |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
(3-fluorofuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9FO2/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |
InChI Key |
KWFYJCXVKSURKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CO2)F)O |
Origin of Product |
United States |
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